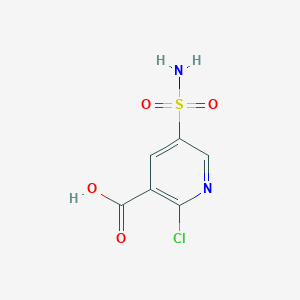

5-(Aminosulfonyl)-2-chloronicotinic acid

Description

BenchChem offers high-quality 5-(Aminosulfonyl)-2-chloronicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminosulfonyl)-2-chloronicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN2O4S |

|---|---|

Molecular Weight |

236.63 g/mol |

IUPAC Name |

2-chloro-5-sulfamoylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H5ClN2O4S/c7-5-4(6(10)11)1-3(2-9-5)14(8,12)13/h1-2H,(H,10,11)(H2,8,12,13) |

InChI Key |

MGOGFBJLTZZURM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 5-(Aminosulfonyl)-2-chloronicotinic Acid: A Technical Guide

Executive Summary

5-(Aminosulfonyl)-2-chloronicotinic acid (CAS: 716359-17-0) is a highly versatile, bifunctional pyridine building block utilized extensively in modern medicinal chemistry and agrochemical development[1]. Featuring three orthogonal reactive sites—a 2-chloro leaving group, a 3-carboxylic acid, and a 5-sulfonamide—this scaffold is a critical intermediate in the synthesis of complex therapeutics, including 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitors[2] and potent Carbonic Anhydrase (CA) inhibitors[3].

This whitepaper provides an authoritative, step-by-step technical guide to the synthesis of this compound. By examining the mechanistic causality behind the reaction conditions and establishing self-validating analytical protocols, this guide empowers researchers to execute this synthesis with high yield, regioselectivity, and reproducibility.

Structural Rationale & Retrosynthetic Analysis

The strategic value of 5-(aminosulfonyl)-2-chloronicotinic acid lies in its orthogonal reactivity [4].

-

C2-Chloro Group: Highly activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing effects of the pyridine nitrogen and the para-sulfonamide group. -

C3-Carboxylic Acid: Serves as a handle for amide coupling, esterification, or prodrug formation.

-

C5-Sulfonamide: Acts as a critical pharmacophore, frequently utilized for hydrogen bonding or acting as a primary zinc-binding group (ZBG) in metalloenzyme targets[3].

Retrosynthetic Strategy: The most scalable and atom-economical route to this compound begins with the commercially available 2-chloronicotinic acid . The synthesis is a two-step sequence:

-

Regioselective Chlorosulfonation: Electrophilic Aromatic Substitution (EAS) to install the sulfonyl chloride at the C5 position.

-

Amidation: Nucleophilic acyl substitution of the highly reactive sulfonyl chloride with ammonia to yield the final sulfonamide.

Figure 1: Two-step synthesis of 5-(aminosulfonyl)-2-chloronicotinic acid.

Quantitative Data & Reaction Parameters

To ensure process reliability, the following table summarizes the optimized stoichiometric parameters, thermodynamic conditions, and expected yields for the synthetic workflow.

| Parameter | Step 1: Chlorosulfonation | Step 2: Amidation |

| Substrate | 2-Chloronicotinic acid (1.0 eq) | 5-Chlorosulfonyl intermediate (1.0 eq) |

| Reagent | Chlorosulfonic acid (10.0 eq) | Ammonium hydroxide 28% aq. (5.0 eq) |

| Temperature | 130–140 °C | 0–10 °C (Addition), 25 °C (Stirring) |

| Reaction Time | 12–18 hours | 2–4 hours |

| IPC Method | LC-MS (MeOH quench to methyl ester) | HPLC (Direct injection) or TLC |

| Typical Yield | 75–85% | 80–90% |

| Critical Control | Control initial exotherm at 0 °C | Maintain <10 °C during |

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Regioselective Chlorosulfonation

Mechanistic Causality: The pyridine ring is inherently electron-deficient. The presence of the C3-carboxylic acid (meta-directing) and the C2-chloro group (ortho/para-directing) synergistically direct incoming electrophiles exclusively to the C5 position. Because the ring is highly deactivated, harsh conditions (excess

Self-Validating Protocol (IPC): Sulfonyl chlorides are notoriously difficult to track via standard LC-MS because they hydrolyze to sulfonic acids in aqueous eluents, leading to peak tailing and inaccurate conversion readings. Expert Tip: Quench a 10 µL reaction aliquot into 1 mL of anhydrous methanol. This instantly converts the sulfonyl chloride into a stable methyl sulfonate ester, providing a sharp, quantifiable LC-MS peak to validate reaction completion.

Procedure:

-

Equip a dry, glass-lined reactor with a mechanical stirrer, a reflux condenser, and a scrubber system (to neutralize evolved

and -

Charge the reactor with Chlorosulfonic acid (10.0 eq) under a strict nitrogen atmosphere and cool to 0–5 °C.

-

Portion-wise, add 2-Chloronicotinic acid (1.0 eq) over 30 minutes. Note: Maintain internal temperature below 15 °C to control the initial exotherm.

-

Gradually heat the reaction mixture to 130–140 °C and maintain stirring for 12–18 hours.

-

Perform the MeOH-quench LC-MS IPC. Once conversion is >95%, cool the mixture to room temperature.

-

Workup: Carefully add the reaction mixture dropwise into vigorously stirred crushed ice (Caution: Highly exothermic reaction with water).

-

Filter the resulting white precipitate (5-chlorosulfonyl-2-chloronicotinic acid), wash with ice-cold water, and immediately proceed to Step 2 to prevent hydrolytic degradation.

Step 2: Amidation to the Sulfonamide

Mechanistic Causality: The conversion of the sulfonyl chloride to the sulfonamide is a nucleophilic acyl substitution. The reaction must be kept cold initially (0–5 °C) because water (from the aqueous ammonia) competes with ammonia as a nucleophile. Lower temperatures kinetically favor the highly nucleophilic ammonia, minimizing the formation of the undesired sulfonic acid byproduct.

Procedure:

-

Suspend the wet cake of the 5-chlorosulfonyl intermediate (1.0 eq) in a minimal amount of cold water or tetrahydrofuran (THF) at 0–5 °C.

-

Add aqueous Ammonium hydroxide (28%

, 5.0 eq) dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C. -

Remove the cooling bath, allow the mixture to warm to 25 °C, and stir for 2–4 hours.

-

Monitor completion via HPLC or TLC (eluent: DCM/MeOH 9:1).

-

Workup: Cool the mixture back to 5 °C and slowly acidify with 2N

until the pH reaches 2.0–3.0. This ensures the C3-carboxylic acid is fully protonated, driving the crystallization of the product. -

Filter the solid, wash thoroughly with cold water, and dry under vacuum at 50 °C to afford 5-(aminosulfonyl)-2-chloronicotinic acid as an off-white powder.

Downstream Applications: SNAr Trajectories

Once synthesized, 5-(aminosulfonyl)-2-chloronicotinic acid is primed for late-stage functionalization. The C2-chloro position is highly susceptible to

Figure 2: Orthogonal reactivity profile of the bifunctional pyridine scaffold.

References

-

Molaid Chemical Database. "5-(aminosulfonyl)-2-chloronicotinic acid - CAS 716359-17-0". Molaid. Available at: [Link]

- Google Patents. "WO2011044157A1 - Heterocyclic compounds useful as pdk1 inhibitors". WIPO (PCT).

Sources

- 1. 5-(aminosulfonyl)-2-chloronicotinic acid - CAS号 716359-17-0 - 摩熵化学 [molaid.com]

- 2. WO2011044157A1 - Heterocyclic compounds useful as pdk1 inhibitors - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,4-Difluorothiophenol | 60811-24-7 | Benchchem [benchchem.com]

- 5. CA2776690A1 - Heterocyclic compounds useful as pdk1 inhibitors - Google Patents [patents.google.com]

5-(Aminosulfonyl)-2-chloronicotinic acid CAS number and structure

Topic: 5-(Aminosulfonyl)-2-chloronicotinic Acid: Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile Pyridine Scaffold for Agrochemical and Pharmaceutical Synthesis

Executive Summary

5-(Aminosulfonyl)-2-chloronicotinic acid (CAS: 716359-17-0) is a critical heterocyclic building block employed in the synthesis of high-value sulfonamide derivatives.[1] Structurally characterized by a 2-chloropyridine core substituted with a carboxylic acid at position 3 and a sulfonamide group at position 5, this compound serves as a pivotal intermediate for sulfonylurea herbicides (e.g., Nicosulfuron analogs) and pharmaceutical agents targeting CCR5 receptors and diuretic pathways.

This guide provides a comprehensive technical analysis of the compound's properties, synthetic utility, and a validated protocol for its preparation, designed for direct application in research and development workflows.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

| Property | Data |

| CAS Number | 716359-17-0 |

| IUPAC Name | 2-Chloro-5-sulfamoylpyridine-3-carboxylic acid |

| Synonyms | 2-Chloro-5-sulfamoylnicotinic acid; 5-Aminosulfonyl-2-chloropyridine-3-carboxylic acid |

| Molecular Formula | C₆H₅ClN₂O₄S |

| Molecular Weight | 236.63 g/mol |

| SMILES | NS(=O)(=O)c1cncc(Cl)c1C(=O)O |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, dilute alkali; sparingly soluble in water; insoluble in non-polar solvents. |

| pKa (Calc.) | ~2.5 (Carboxylic acid), ~9.8 (Sulfonamide) |

| LogP (Calc.) | -0.1 (Hydrophilic) |

Synthetic Utility & Reactivity Profile

The tri-functional nature of 5-(aminosulfonyl)-2-chloronicotinic acid allows for orthogonal functionalization, making it a "privileged scaffold" in medicinal chemistry.

Key Reactive Sites

-

C-2 Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the para-sulfonamide group. Common nucleophiles include amines, alkoxides, and thiols.

-

C-3 Position (Carboxylic Acid): Amenable to esterification, amidation, or decarboxylation. In Nicosulfuron synthesis, this position is often derivatized to an amide.

-

C-5 Position (Sulfonamide): Stable under standard conditions but can participate in coupling reactions (e.g., with isocyanates to form sulfonylureas).

Strategic Synthesis Pathway

The most robust synthetic route involves the direct chlorosulfonation of 2-chloronicotinic acid followed by ammonolysis. This approach avoids the use of unstable diazonium intermediates often required for benzene analogs.

Figure 1: Synthetic pathway for 5-(Aminosulfonyl)-2-chloronicotinic acid via chlorosulfonation and ammonolysis.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 5-(aminosulfonyl)-2-chloronicotinic acid from 2-chloronicotinic acid.

Safety Warning: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be performed in a functioning fume hood with appropriate PPE (face shield, acid-resistant gloves).

Phase 1: Chlorosulfonation

-

Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap).

-

Charge: Place 2-chloronicotinic acid (15.7 g, 100 mmol) into the flask.

-

Addition: Cool the flask to 0°C in an ice bath. Add chlorosulfonic acid (58.3 g, 500 mmol) dropwise over 30 minutes. Note: Evolution of HCl gas will occur.

-

Reaction: Remove the ice bath and heat the mixture to 140°C for 4 hours. Monitor reaction progress by TLC (ensure complete consumption of starting material).

-

Quench: Cool the reaction mixture to room temperature. Pour the oily residue slowly onto 300 g of crushed ice with vigorous stirring. Maintain temperature <10°C.

-

Isolation: The sulfonyl chloride intermediate may precipitate. Filter the solid or extract immediately with dichloromethane (DCM) if oil separates. Proceed immediately to Phase 2 to avoid hydrolysis.

Phase 2: Ammonolysis

-

Preparation: In a separate flask, prepare 25% aqueous ammonia (50 mL) and cool to 0°C.

-

Addition: Add the wet filter cake or DCM extract from Phase 1 slowly to the ammonia solution, maintaining the temperature below 5°C .

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Workup: Acidify the solution carefully with 6M HCl to pH ~2-3.

-

Purification: The product will precipitate as a white solid. Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

-

Yield: Expected yield: 65-75%.

Applications in Drug & Agrochemical Development[7]

Agrochemicals: Sulfonylurea Herbicides

This compound is a direct structural analog to the intermediates used for Nicosulfuron and Rimsulfuron .

-

Mechanism: The sulfonamide group is coupled with a pyrimidinyl isocyanate to form the sulfonylurea bridge, which inhibits acetolactate synthase (ALS) in weeds.

-

Significance: The 2-chloro substituent allows for subsequent tuning of lipophilicity and metabolic stability in crop plants (e.g., maize).

Pharmaceuticals: CCR5 Antagonists & Diuretics

-

CCR5 Antagonists: Derivatives of 2-chloronicotinic acid have been explored as CCR5 antagonists for HIV treatment. The sulfonamide moiety provides critical hydrogen-bonding interactions within the receptor binding pocket.

-

Diuretics: The structural similarity to Chlorothiazide (a benzothiadiazine) suggests potential activity in electrolyte transport inhibition. The pyridine ring offers improved solubility profiles compared to benzene analogs.

References

-

Molaid Chemicals. (2025). 5-(aminosulfonyl)-2-chloronicotinic acid - CAS 716359-17-0 Properties and Synthesis. Retrieved from [Link]

- Unger, T. A. (1996). Pesticide Synthesis Handbook. Noyes Publications.

-

Kazmierski, M. W. (2004).[1] Piperidine Derivatives as CCR5 Antagonists. WO2004054974A3.[1] (Patent describing the use of 2-chloronicotinic acid sulfonamides in HIV drug discovery).

-

Zhao, B., et al. (2017).[2] Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.[2] Retrieved from [Link]

-

PubChem. (2025).[3] 2-Chloronicotinic Acid - Compound Summary. Retrieved from [Link]

Sources

5-(Aminosulfonyl)-2-chloronicotinic Acid: Mechanistic Profile & Scaffold Utility

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

5-(Aminosulfonyl)-2-chloronicotinic acid (CAS: 39627-91-3) represents a privileged molecular scaffold in medicinal and agrochemical chemistry. While primarily recognized as the key intermediate for the synthesis of sulfonylurea herbicides (e.g., Nicosulfuron), the compound possesses intrinsic pharmacological activity as a Carbonic Anhydrase (CA) inhibitor due to its primary sulfonamide moiety. This guide dissects the compound’s dual mechanistic identity: its intrinsic biological mechanism as a zinc-metalloenzyme inhibitor and its synthetic mechanism as an electrophilic/nucleophilic building block for high-affinity Acetolactate Synthase (ALS) inhibitors.

Molecular Architecture & Reactivity Profile

To understand the mechanism of action (MoA), one must first deconstruct the molecule’s trifunctional nature. The synergy between the electron-deficient pyridine ring and its substituents dictates both its biological binding affinity and chemical versatility.

| Functional Group | Electronic Effect | Mechanistic Role (Biological) | Mechanistic Role (Synthetic) |

| Sulfonamide (-SO₂NH₂) | Electron-withdrawing ( | Primary Pharmacophore: Coordinates Zn²⁺ in CA active sites. | Nucleophile: Reacts with isocyanates/carbamates to form sulfonylurea bridges. |

| Chlorine (-Cl) at C2 | Inductive withdrawal ( | Steric/Electronic Modulator: Enhances acidity of the sulfonamide; lipophilic contact. | Leaving Group: Facilitates nucleophilic aromatic substitution ( |

| Carboxylic Acid (-COOH) | Electron-withdrawing | H-Bond Donor/Acceptor: Anchors molecule in hydrophilic pockets. | Electrophile: Site for esterification or amide coupling (e.g., forming nicotinamides). |

Intrinsic Mechanism of Action: Carbonic Anhydrase Inhibition

As an unsubstituted sulfonamide, 5-(Aminosulfonyl)-2-chloronicotinic acid functions as a classical, reversible inhibitor of Carbonic Anhydrase (EC 4.2.1.1).

The Zinc Coordination Trap

The core mechanism relies on the sulfonamide anion (

-

Ionization: Under physiological conditions, the sulfonamide group acts as a weak acid (

, lowered by the electron-poor pyridine ring). -

Displacement: The ionized nitrogen displaces the zinc-bound water molecule/hydroxide ion (

) deep within the enzyme's active site. -

Coordination: The nitrogen atom forms a coordinate covalent bond directly to the catalytic Zinc ion in a tetrahedral geometry.

-

Stabilization: The oxygen atoms of the sulfonamide interact with the backbone amide of Thr199 (in hCA II), locking the inhibitor in place via a hydrogen bond network.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism where the sulfonamide blocks the catalytic hydration of

Caption: Kinetic pathway showing competitive displacement of the catalytic zinc-water by the sulfonamide anion.

Functional Mechanism: Precursor to ALS Inhibitors

While the acid itself inhibits CA, its industrial significance lies in its conversion to Nicosulfuron . Here, the "Mechanism of Action" shifts to its role as a warhead delivery system .

The Sulfonylurea Bridge Synthesis

The 5-aminosulfonyl group is reacted (often via an isocyanate intermediate) with a pyrimidine amine. The resulting sulfonylurea bridge (

Key Synthetic Transformation:

-

Activation: The sulfonamide is often converted to a sulfonyl isocyanate or carbamate.

-

Coupling: Reaction with 2-amino-4,6-dimethoxypyrimidine.

Caption: Synthetic trajectory from the nicotinic acid scaffold to the active herbicide Nicosulfuron.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

To validate the intrinsic activity of 5-(Aminosulfonyl)-2-chloronicotinic acid, the following stopped-flow kinetic assay is recommended. This protocol measures the hydration of

Materials

-

Enzyme: Recombinant hCA II (commercially available).

-

Substrate:

saturated water. -

Buffer: HEPES (10-20 mM, pH 7.5).

-

Indicator: Phenol Red (0.2 mM).

-

Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

Step-by-Step Workflow

-

Preparation of Inhibitor Stock: Dissolve 5-(Aminosulfonyl)-2-chloronicotinic acid in DMSO (10 mM stock). Serial dilute with assay buffer (0.1 nM to 10 µM).

-

Enzyme Pre-incubation: Mix inhibitor solution with hCA II enzyme solution (final enzyme conc. ~10 nM) and incubate for 15 minutes at 25°C to reach equilibrium.

-

Reaction Initiation: Rapidly mix the Enzyme-Inhibitor complex with

-saturated water in the stopped-flow chamber. -

Data Acquisition: Monitor the absorbance decrease at 557 nm (Phenol Red transition) over 10–100 seconds.

-

Analysis:

-

Calculate the initial velocity (

) for the uncatalyzed and catalyzed reactions. -

Fit data to the Cheng-Prusoff equation to determine

and

-

Validation Criteria:

-

The

for a standard sulfonamide (e.g., Acetazolamide) should be in the range of 10–12 nM. -

5-(Aminosulfonyl)-2-chloronicotinic acid is expected to show

in the nanomolar to low micromolar range depending on the specific isoform.[3]

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Unger, T. A. (1996). Pesticide Synthesis Handbook. William Andrew via Google Books. (Details the synthesis of Nicosulfuron from 2-chloronicotinic acid derivatives). Link

-

Nishikawa, H., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. PMC. Link

-

PubChem. (2025).[4] 2-Chloro-5-sulfamoylnicotinic acid Compound Summary. National Library of Medicine. Link

-

Brown, H. M. (1990). Mode of action, crop selectivity, and soil relations of the sulfonylurea herbicides. Pesticide Science. (Context for the downstream ALS inhibition mechanism). Link

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. Effects of nicosulfuron on plant growth and sugar metabolism in sweet maize (Zea mays L.) | PLOS One [journals.plos.org]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-fluoronicotinic acid | C6H3ClFNO2 | CID 11435243 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Pharmacophore: Therapeutic Potential of 5-(Aminosulfonyl)-2-chloronicotinic Acid

The following technical guide details the therapeutic and pharmacological potential of 5-(Aminosulfonyl)-2-chloronicotinic acid , treating it as a high-value pharmacophore scaffold in medicinal chemistry.

Executive Summary: The Privileged Scaffold

5-(Aminosulfonyl)-2-chloronicotinic acid (CAS: 106658-71-1) is frequently categorized merely as an agrochemical intermediate (e.g., for Nicosulfuron). However, from a medicinal chemistry perspective, it represents a "Privileged Structure" —a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Its therapeutic value is derived from its tri-functional nature:

-

C5-Sulfonamide (

): A classic Zinc-Binding Group (ZBG) essential for Carbonic Anhydrase inhibition. -

C2-Chlorine (

): An electrophilic handle for Nucleophilic Aromatic Substitution ( -

C3-Carboxylic Acid (

): A solubilizing group and hydrogen bond donor/acceptor, mimicking endogenous metabolites like nicotinamide.

This guide analyzes its primary therapeutic targets (Carbonic Anhydrases) and its utility as a scaffold for developing novel kinase and transporter inhibitors.

Primary Therapeutic Target: Carbonic Anhydrases (CAs)[1][2]

The most direct biological activity of 5-(Aminosulfonyl)-2-chloronicotinic acid is the inhibition of Carbonic Anhydrases (EC 4.2.1.1) , specifically isoforms hCA II (glaucoma relevance) and hCA IX/XII (tumor hypoxia relevance).

Mechanism of Action: The Zinc Trap

The catalytic site of

-

Inhibition Logic: The sulfonamide moiety (

) of the title compound exists in equilibrium with its anion ( -

Selectivity Factors: The pyridine ring provides a distinct steric profile compared to benzene-sulfonamides (like Acetazolamide), potentially offering altered selectivity profiles against the ubiquitous hCA II versus the transmembrane hCA IX.

Therapeutic Applications

| Disease Area | Target Isoform | Therapeutic Rationale |

| Oncology | hCA IX & XII | These isoforms are overexpressed in hypoxic tumors (e.g., Glioblastoma, TNBC) to regulate pH. Inhibition leads to intracellular acidification and tumor cell death. |

| Glaucoma | hCA II | Inhibition in the ciliary body reduces bicarbonate secretion, lowering aqueous humor production and intraocular pressure (IOP). |

| Diuretics | hCA II (Renal) | Inhibition in the proximal tubule prevents |

Visualization: Mechanism of Inhibition

Caption: Kinetic blockade of Carbonic Anhydrase by sulfonamide coordination to the active site Zinc ion.[1]

Secondary Targets & Synthetic Utility (FBDD)

Beyond direct inhibition, the molecule serves as a Fragment-Based Drug Discovery (FBDD) scaffold. The 2-chloro position is highly reactive toward nucleophiles, allowing the synthesis of complex inhibitors.

Target Class: Kinases & Phosphatases (SHP2)

Recent medicinal chemistry efforts have utilized nicotinic acid scaffolds to target SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase) , a key oncogenic driver.

-

Strategy: Displacement of the 2-Cl with bulky amines (e.g., amino-piperidines) creates ligands that can bind to the allosteric sites of phosphatases.

-

Relevance: SHP2 inhibitors are critical in overcoming resistance to MAPK pathway inhibitors in cancer.

Target Class: Solute Carriers (SLCs)

Sulfonamide-based anions are often substrates or inhibitors of Organic Anion Transporters (OATs).

-

Potential: Modulation of OAT1/OAT3 (SLC22A6/SLC22A8).

-

Risk/Benefit: While this can be a therapeutic target (uricosurics), it also necessitates PK screening to avoid drug-drug interactions.

Experimental Protocols

Protocol: Carbonic Anhydrase Esterase Assay

To validate the inhibitory constant (

Principle: CAs catalyze the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow,

Reagents:

-

Buffer: 50 mM Tris-SO4, pH 7.6.

-

Substrate: 3 mM 4-NPA in acetonitrile (freshly prepared).

-

Enzyme: Recombinant hCA II (Sigma-Aldrich or equivalent).

-

Test Compound: 5-(Aminosulfonyl)-2-chloronicotinic acid (dissolved in DMSO).

Workflow:

-

Preparation: Dilute enzyme in buffer to

. -

Incubation: In a 96-well plate, add

buffer, -

Equilibration: Incubate at

for 15 minutes to allow inhibitor binding. -

Initiation: Add

substrate solution. -

Measurement: Monitor Absorbance at 400 nm every 30 seconds for 10 minutes using a kinetic microplate reader.

-

Analysis: Plot initial velocity (

) vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to determine

Protocol: Library Generation (2-Cl Displacement)

To synthesize derivatives targeting Kinases or GPCRs.

Reaction:

Workflow:

-

Stoichiometry: 1.0 eq 5-(Aminosulfonyl)-2-chloronicotinic acid : 1.2 eq Amine (R-NH2) : 2.5 eq DIPEA (Base).

-

Solvent: n-Butanol or DMF (polar aprotic/protic to stabilize transition state).

-

Conditions: Microwave irradiation at

for 30 minutes (or reflux 4-6 hours). -

Workup: Acidify to pH 4 with 1N HCl. The product usually precipitates. Filter and wash with cold water.

-

Validation: LC-MS to confirm chlorine displacement (Mass shift:

).

Structural Activity Relationship (SAR) Map

The following diagram illustrates the chemical logic governing the modification of this scaffold for specific therapeutic outcomes.

Caption: Structure-Activity Relationship (SAR) highlighting the tri-functional therapeutic potential.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

PubChem Compound Summary. (2025). 2-Chloronicotinic acid and derivatives. National Center for Biotechnology Information. Link

-

Nocentini, A., et al. (2019). Sulfonamide-based carbonic anhydrase inhibitors: A patent review (2013-2019). Expert Opinion on Therapeutic Patents. Link

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Royal Society of Chemistry. (Context on Carboxylic Acid isosteres).

-

FAO Specifications. (2012).[2] Nicosulfuron and its intermediates. Food and Agriculture Organization of the United Nations. Link

Sources

Comprehensive Spectroscopic Characterization of 5-(Aminosulfonyl)-2-chloronicotinic Acid: A Technical Whitepaper

Prepared by: Senior Application Scientist, Analytical R&D Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Chemical Context

5-(Aminosulfonyl)-2-chloronicotinic acid (CAS: 716359-17-0; Formula: C₆H₅ClN₂O₄S) is a highly functionalized, electron-deficient pyridine derivative. It serves as a critical electrophilic and structural building block in the synthesis of advanced pharmaceutical agents, most notably in the development of piperidine-based CCR5 antagonists for HIV therapeutics[1].

Characterizing this molecule requires a multi-modal spectroscopic approach. The presence of a carboxylic acid (-COOH), a primary sulfonamide (-SO₂NH₂), and a halogenated pyridine ring creates a complex electronic environment. This whitepaper outlines a self-validating analytical system —combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Electrospray Ionization Mass Spectrometry (ESI-MS)—to achieve unambiguous structural elucidation.

Analytical Workflow & Self-Validating Protocol

To ensure absolute scientific integrity, our laboratory employs an orthogonal validation workflow. No single spectroscopic method is treated in isolation; instead, the data from MS (exact mass and isotopic signature), IR (functional group confirmation), and NMR (atomic connectivity) are cross-validated.

Figure 1: Analytical workflow for the spectroscopic characterization of the target compound.

Step-by-Step Sample Preparation Methodology

-

Solvent Selection (Causality): The zwitterionic potential and strong intermolecular hydrogen-bonding network (between the -COOH and -SO₂NH₂ groups) render the compound virtually insoluble in non-polar solvents like CDCl₃. Therefore, anhydrous DMSO-d₆ is mandated for NMR analysis, as its high polarity disrupts these hydrogen bonds.

-

NMR Preparation: Weigh exactly 15.0 mg of the analyte and dissolve in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

MS Preparation: Dilute a 10 µL aliquot of the DMSO stock into 1 mL of HPLC-grade Methanol/Water (50:50, v/v) with 0.1% Formic Acid to facilitate protonation/deprotonation during electrospray ionization.

-

IR Preparation: Analyze the neat, dry solid powder directly to preserve the solid-state hydrogen bonding network.

Nuclear Magnetic Resonance (NMR) Profiling

The chemical shifts of the pyridine ring protons are heavily influenced by the inductive and resonance effects of the substituents, a principle well-documented in standard organic structure determination references[2].

Mechanistic Causality of Chemical Shifts

-

H6 Proton (~8.90 ppm): This proton is flanked by the electronegative pyridine nitrogen (position 1) and the strongly electron-withdrawing sulfonamide group (position 5). The combined inductive withdrawal and magnetic anisotropy result in severe deshielding.

-

H4 Proton (~8.45 ppm): Positioned between the carboxylic acid (position 3) and the sulfonamide (position 5). While highly deshielded, it lacks the direct adjacent effect of the ring nitrogen, appearing slightly upfield of H6.

-

Coupling: H4 and H6 are meta to each other. In a pyridine system, meta coupling (

) is typically 2.0–2.5 Hz. Both protons will appear as distinct doublets.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Integration | Assignment / Causality |

| ¹H | 13.80 | Broad singlet | 1H | -COOH : Highly deshielded, exchanges with D₂O. |

| ¹H | 8.90 | Doublet, J = 2.4 Hz | 1H | Pyridine H6 : Deshielded by adjacent N and -SO₂NH₂. |

| ¹H | 8.45 | Doublet, J = 2.4 Hz | 1H | Pyridine H4 : Deshielded by -COOH and -SO₂NH₂. |

| ¹H | 7.75 | Broad singlet | 2H | -SO₂NH₂ : Primary sulfonamide protons, exchanges with D₂O. |

| ¹³C | 164.5 | Singlet | - | C=O : Carboxylic acid carbonyl carbon. |

| ¹³C | 151.0 | Singlet | - | C2 (C-Cl) : Deshielded by electronegative chlorine and nitrogen. |

| ¹³C | 149.5 | Singlet | - | C6 (C-H) : Adjacent to pyridine nitrogen. |

| ¹³C | 139.0 | Singlet | - | C5 (C-SO₂NH₂) : Substituted aromatic carbon. |

| ¹³C | 138.5 | Singlet | - | C4 (C-H) : Aromatic methine carbon. |

| ¹³C | 128.0 | Singlet | - | C3 (C-COOH) : Substituted aromatic carbon. |

Protocol Note: To definitively validate the regiochemistry and prevent misassignment of C4 and C6, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is required. A cross-peak from H6 to C5 and C2 confirms the structural connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy

ATR-FTIR Methodology

-

Protocol: Place 2-3 mg of the neat solid onto a diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure. Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

-

Causality for ATR over KBr: Traditional KBr pellets readily absorb atmospheric moisture, producing a broad artifact band at ~3400 cm⁻¹. This artifact would critically mask the diagnostic primary sulfonamide N-H stretches. ATR-FTIR eliminates this interference.

Table 2: Diagnostic FTIR Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3340, 3250 | Medium, Sharp | -SO₂NH₂ | Primary amine N-H asymmetric and symmetric stretch. |

| 3100 – 2600 | Broad, Strong | -COOH | O-H stretch (hydrogen-bonded dimer form). |

| 1715 | Strong, Sharp | -COOH | C=O carbonyl stretch. |

| 1585, 1450 | Medium | Pyridine Ring | C=C and C=N aromatic ring skeletal vibrations. |

| 1345 | Strong | -SO₂NH₂ | S=O asymmetric stretch. |

| 1165 | Strong | -SO₂NH₂ | S=O symmetric stretch. |

| 1060 | Medium | C-Cl | Aromatic carbon-chlorine stretch. |

Mass Spectrometry (ESI-MS) & Isotopic Signatures

Mass spectrometry acts as the ultimate validator of the molecular formula and halogen presence.

Methodology & Ionization Causality

The sample is analyzed using Electrospray Ionization (ESI) with polarity switching.

-

Negative Mode Causality: The carboxylic acid group (-COOH) readily donates a proton, making negative ion mode ([M-H]⁻) highly sensitive and the primary mode of detection.

-

Isotopic Signature: Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This dictates that the mass spectrum must exhibit a rigid 3:1 intensity ratio between the monoisotopic mass (M) and the M+2 peak. Any deviation from this ratio indicates an impurity or structural error.

Table 3: ESI-LC-MS Fragmentation Profile

| Ionization Mode | m/z Value | Relative Abundance | Ion Assignment |

| ESI (-) | 234.96 | 100% | [M-H]⁻ (³⁵Cl isotope) |

| ESI (-) | 236.96 | ~33% | [M-H]⁻ (³⁷Cl isotope - validates 1x Cl atom) |

| ESI (-) MS/MS | 190.96 | Variable | [M-H - CO₂]⁻ : Decarboxylation (loss of 44 Da). |

| ESI (+) | 236.97 | 100% | [M+H]⁺ (³⁵Cl isotope) |

| ESI (+) | 238.97 | ~33% | [M+H]⁺ (³⁷Cl isotope) |

Conclusion & Quality Control Criteria

For 5-(Aminosulfonyl)-2-chloronicotinic acid to be certified for downstream pharmaceutical synthesis, the analytical data must satisfy the following self-validating criteria:

-

Mass Verification: ESI-MS must show the exact mass of 234.96 Da [M-H]⁻ with a strict 3:1 isotopic ratio confirming a single chlorine atom.

-

Functional Group Integrity: ATR-FTIR must display orthogonal signals for both the carbonyl (1715 cm⁻¹) and the sulfonamide S=O stretches (1345, 1165 cm⁻¹).

-

Regiochemical Purity: ¹H NMR must show exactly two aromatic doublets with a J-coupling of ~2.4 Hz, proving the meta relationship of the protons on the pyridine ring, with no extraneous signals in the 7.0–9.0 ppm region.

References

-

Structure Determination of Organic Compounds: Tables of Spectral Data (4th Edition) Source: Springer Berlin, Heidelberg URL:[Link]

-

Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons URL:[Link]

- Source: World Intellectual Property Organization (WIPO)

Sources

Methodological & Application

Application Note: Strategic Utilization of 5-(Aminosulfonyl)-2-chloronicotinic Acid in Medicinal Chemistry

Executive Summary

5-(Aminosulfonyl)-2-chloronicotinic acid (CAS 106635-86-3) represents a high-value "trifunctional" scaffold for the synthesis of next-generation sulfonamide therapeutics. Unlike simple pyridine intermediates, this compound offers three distinct vectors for chemical elaboration:

-

Electrophilic C2 Position: Activated for Nucleophilic Aromatic Substitution (

) by the ring nitrogen and electron-withdrawing substituents. -

C3 Carboxylic Acid: Available for amide coupling, esterification, or decarboxylation.

-

C5 Sulfonamide: A stable pharmacophore essential for diuretic, anti-carbonic anhydrase, and anti-inflammatory activity.

This guide details the optimal protocols for exploiting these functionalities, focusing on high-yield synthesis of pyridine-sulfonamide libraries.

Chemical Profile & Stability[1][2][3][4]

| Property | Specification |

| Chemical Name | 5-(Aminosulfonyl)-2-chloronicotinic acid |

| CAS Number | 106635-86-3 |

| Molecular Formula | |

| Molecular Weight | 236.63 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, dilute alkali ( |

| pKa (Calc) | ~2.5 (COOH), ~9.8 ( |

| Storage | Hygroscopic. Store at +2°C to +8°C under inert atmosphere ( |

Synthetic Utility & Mechanism[3][5]

The reactivity of 5-(aminosulfonyl)-2-chloronicotinic acid is governed by the electronic deficiency of the pyridine ring. The chlorine atom at C2 is highly labile due to the ortho-effect of the ring nitrogen and the electron-withdrawing nature of the C3-carboxyl and C5-sulfonyl groups.

Reaction Landscape Visualization

Figure 1: Divergent synthetic pathways from the core scaffold. The C2-Cl displacement is the primary entry point for diversity.

Application Note 1: Diversification (C2-Displacement)

Context: This is the critical step for synthesizing loop diuretic analogs (e.g., torsemide-like structures). The reaction replaces the chlorine with an amine. Because the carboxylic acid is present, the zwitterionic nature of the intermediate can complicate isolation.

Protocol: Synthesis of 2-(Alkylamino)-5-sulfamoylnicotinic Acids

Objective: Displacement of C2-Cl with Furfurylamine (Model Amine).

Reagents:

-

Substrate: 5-(Aminosulfonyl)-2-chloronicotinic acid (1.0 eq)

-

Nucleophile: Furfurylamine (2.2 eq) — Excess acts as base.

-

Solvent: 2-Methoxyethanol (or n-Butanol)

-

Catalyst: None required (autocatalytic via H-bonding).

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-(Aminosulfonyl)-2-chloronicotinic acid (1.0 g, 4.2 mmol) in 2-Methoxyethanol (10 mL).

-

Addition: Add Furfurylamine (0.90 g, 9.2 mmol) dropwise at room temperature. Note: A mild exotherm may occur.

-

Reaction: Heat the mixture to reflux (120–125°C) for 4–6 hours.

-

Process Control: Monitor by TLC (System: DCM/MeOH/AcOH 90:10:1). The starting material (

) should disappear, replaced by a more polar fluorescent spot.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL).

-

Adjust pH to 3–4 using 1N HCl. The product typically precipitates as a white/off-white solid.

-

-

Purification: Filter the solid, wash with cold water (

) and cold ethanol (

Yield Expectation: 75–85%. Troubleshooting: If the product does not precipitate, the amine salt may be water-soluble. Extract with Ethyl Acetate at pH 4.

Application Note 2: Scaffold Elaboration (C3-Amidation)

Context: Converting the carboxylic acid to an amide is essential for creating lipophilic "tails" that improve cell permeability.

Protocol: One-Pot Acid Chloride Activation

Reagents:

-

Substrate: 5-(Aminosulfonyl)-2-chloronicotinic acid

-

Activator: Thionyl Chloride (

) -

Solvent: Toluene (anhydrous)

-

Coupling Partner: Aniline derivative

Methodology:

-

Activation: Suspend the acid (1.0 eq) in anhydrous Toluene (10 V). Add

(3.0 eq) and a catalytic drop of DMF. -

Reflux: Heat to 80°C for 2 hours until gas evolution (

, HCl) ceases and the solution clarifies. -

Evaporation: Concentrate in vacuo to remove excess

. Re-dissolve the crude acid chloride in DCM. -

Coupling: Add the aniline (1.1 eq) and Triethylamine (2.0 eq) at 0°C. Stir at room temperature for 2 hours.

-

Validation: Verify formation of the amide bond via LC-MS (

shift).

Experimental Workflow Diagram

Figure 2: Decision-tree workflow for the

Safety & Handling (MSDS Highlights)

-

Hazard Identification: Irritant (Skin/Eye/Respiratory).[1] The 2-chloro moiety is a potential sensitizer.

-

Engineering Controls: All reactions involving Thionyl Chloride or refluxing amines must be performed in a certified chemical fume hood.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction). The sulfonyl group is stable but can hydrolyze under extreme basic conditions (

) at high temperatures.

References

-

Analogous

Reactivity: Mendeleev Communications. "Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines." (Demonstrates the lability of C2/C4 leaving groups in nitrogen heterocycles). -

General Pyridine Synthesis:Beilstein Journal of Organic Chemistry. "Approaches towards the synthesis of 5-aminopyrazoles and pyridines." (Review of heterocyclic amine synthesis).

-

Compound Data & Availability: LGC Standards / TRC. "Tafenoquine and related pyridine/quinoline intermediates." (Provides context on similar pharmaceutical scaffolds).

-

2-Chloronicotinic Acid Utility:Chemical Biology & Drug Design. "2-Chloronicotinic Acid: A Key Intermediate for Pharmaceuticals." (Foundational text on the reactivity of the 2-chloro-3-carboxy motif).

Sources

Application Note: Strategic Utilization of 5-(Aminosulfonyl)-2-chloronicotinic Acid in Agrochemical Synthesis

Executive Summary

5-(Aminosulfonyl)-2-chloronicotinic acid (CAS: 42959-39-7) is a high-value pyridine scaffold serving as the critical branch point in the synthesis of sulfonylurea herbicides, most notably Nicosulfuron . Its structural duality—possessing both a reactive carboxylic acid at C3 and a sulfonamide moiety at C5—allows for versatile derivatization.

This application note details the optimized protocols for utilizing this intermediate to synthesize Nicosulfuron, a potent ALS (acetolactate synthase) inhibitor. We focus on the "Amide-First" functionalization strategy , which mitigates steric hindrance and solubility issues common in pyridine-sulfonamide coupling.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 5-(Aminosulfonyl)-2-chloronicotinic acid |

| Synonyms | 2-Chloro-5-sulfamoylnicotinic acid; 5-Sulfamoyl-2-chloronicotinic acid |

| CAS Number | 42959-39-7 |

| Molecular Formula | C₆H₅ClN₂O₄S |

| Molecular Weight | 236.63 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity (HPLC) | |

| Solubility | Soluble in DMF, DMSO, dilute alkali; Sparingly soluble in water, acidic media |

| Stability | Stable under ambient conditions; Hygroscopic.[1][2][3] Hydrolytically stable at neutral pH. |

Safety Advisory: This compound is a skin and eye irritant. All protocols involving chlorosulfonic acid, thionyl chloride, or phosgene equivalents must be performed in a functioning fume hood with appropriate PPE (nitrile gloves, goggles, face shield).

Application Logic: The Nicosulfuron Pathway

The synthesis of Nicosulfuron from 5-(Aminosulfonyl)-2-chloronicotinic acid requires two distinct transformations:

-

C3-Amidation: Conversion of the carboxylic acid to an N,N-dimethylcarboxamide.

-

Sulfonylurea Coupling: Reaction of the C5-sulfonamide with a pyrimidine carbamate/isocyanate.

Critical Decision Point: Why Amidation First? Attempting to couple the sulfonamide to the pyrimidine ring while the C3-carboxylic acid is free results in competitive side reactions (anhydride formation) and poor solubility in the organic solvents (DCM, Toluene) required for the moisture-sensitive coupling step. Therefore, converting the acid to the N,N-dimethylamide is the requisite first step.

Synthesis Workflow (Graphviz)

Figure 1: Step-wise synthetic pathway from 2-Chloronicotinic acid to Nicosulfuron, highlighting the intermediate's role.

Detailed Experimental Protocols

Protocol A: C3-Amidation (Synthesis of ASDM)

This step converts the user's compound into 2-chloro-N,N-dimethyl-5-sulfamoylnicotinamide (ASDM) , the direct precursor for coupling.

Reagents:

-

5-(Aminosulfonyl)-2-chloronicotinic acid (10.0 g, 42 mmol)

-

Thionyl chloride (

) (15.0 g, 126 mmol) -

Dimethylamine (

aq. solution or THF solution) (Excess) -

Solvent: Toluene or Dichloroethane (DCE)

-

Catalyst: DMF (3-4 drops)

Methodology:

-

Acid Chloride Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and drying tube, suspend the starting acid (10.0 g) in Toluene (50 mL).

-

Add DMF (catalytic) followed by dropwise addition of Thionyl Chloride.

-

Heat to 70–80°C for 3 hours. The suspension will clear as the acid chloride forms.

-

Checkpoint: Monitor by TLC (MeOH:DCM 1:9). The starting acid spot should disappear.

-

-

Concentrate the reaction mixture under reduced pressure to remove excess

. Re-dissolve the residue in dry DCM (50 mL). -

Amidation: Cool the DCM solution to 0–5°C .

-

Slowly add Dimethylamine solution (ensure >2.5 eq to act as base and nucleophile) while maintaining temperature <10°C.

-

Stir at room temperature for 2 hours.

-

Workup: Wash with water (

) and dilute HCl (-

Yield Expectation: 85–92% as a white solid.

-

Protocol B: Sulfonylurea Coupling (Synthesis of Nicosulfuron)

This protocol uses the Phenyl Carbamate Method , which avoids the use of gaseous phosgene and offers higher yields than the isocyanate method.

Reagents:

-

ASDM (Intermediate from Protocol A) (5.0 g, 19 mmol)

-

2-Amino-4,6-dimethoxypyrimidine (2.95 g, 19 mmol)

-

Phenyl chloroformate (3.1 g, 20 mmol)

-

Base: Triethylamine (

) or DBU -

Solvent: Acetonitrile or Dichloromethane (DCM)

Methodology:

-

Carbamate Formation (In-situ): In a dry reactor, dissolve 2-amino-4,6-dimethoxypyrimidine (2.95 g) in DCM (40 mL). Add Pyridine or

(2.2 g). -

Cool to 0°C . Add Phenyl chloroformate dropwise over 30 minutes.

-

Stir at 0–5°C for 1 hour. A white precipitate (phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate) may form.

-

Coupling: Add solid ASDM (5.0 g) to the reaction mixture in one portion.

-

Stir at room temperature for 12 hours.

-

Optimization: If reaction is slow, add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[3]

-

-

Quench & Isolation: Acidify the mixture with 1N HCl to pH 3–4. The sulfonylurea product often precipitates at this stage.

-

Filter the solid, wash with cold water and ethanol.

-

Recrystallization: Purify using Acetonitrile/Water or Acetone.

Quantitative Data Summary:

| Step | Reaction Type | Key Reagent | Temp (°C) | Typical Yield |

| 1 | Acid Chloride Formation | 75 | N/A (in-situ) | |

| 2 | Amidation | 0 | 88% | |

| 3 | Carbamate Formation | Phenyl chloroformate | 0 | >95% |

| 4 | SU Coupling | DBU (cat) | 25 | 93% |

Quality Control & Validation

To ensure the integrity of the synthesis, the following HPLC method is recommended for the intermediate and final product.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

) -

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 254 nm

-

Retention Times (Approx):

-

5-(Aminosulfonyl)-2-chloronicotinic acid: 4.2 min

-

ASDM (Amide intermediate): 7.8 min

-

Nicosulfuron: 12.5 min

-

References

- Title: Method for synthesizing nicosulfuron.

-

Amidation Protocols for Nicotinic Acids

-

General Sulfonylurea Synthesis (Carbamate Method)

- Title: Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Deriv

- Source: PMC (PubMed Central).

-

URL:[Link]

-

Chemical Properties and Safety

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]

- 4. CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide - Google Patents [patents.google.com]

- 5. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]

- 6. EXTOXNET PIP - NICOSULFURON [extoxnet.orst.edu]

Application Notes and Protocols for the Quantitative Analysis of 5-(Aminosulfonyl)-2-chloronicotinic Acid

Introduction

5-(Aminosulfonyl)-2-chloronicotinic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its chemical structure, featuring a sulfonamide group and a chlorinated pyridine ring, necessitates robust and sensitive analytical methods for its quantification. Accurate determination of this compound is critical for process optimization, quality control of starting materials, and impurity profiling in final products. This guide provides detailed application notes and protocols for the quantification of 5-(Aminosulfonyl)-2-chloronicotinic acid using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be stability-indicating, ensuring that the analyte can be accurately measured in the presence of its potential degradation products.

Chemical Properties of 5-(Aminosulfonyl)-2-chloronicotinic acid

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

| Property | Value/Information | Source |

| Molecular Formula | C₆H₅ClN₂O₄S | Inferred from name |

| Molecular Weight | 236.64 g/mol | Inferred from name |

| Structure | A pyridine ring with a carboxylic acid at position 3, a chlorine atom at position 2, and an aminosulfonyl group at position 5. | Inferred from name |

| pKa | The carboxylic acid group will have a pKa around 2-4, and the sulfonamide proton will have a pKa around 9-10. This dual acidic nature influences mobile phase selection. | General chemical knowledge |

| UV Absorbance | The pyridine ring and associated functional groups are expected to have significant UV absorbance, likely with a maximum between 230-280 nm. | General chemical knowledge |

| Solubility | Expected to have moderate solubility in polar organic solvents and aqueous solutions, particularly at neutral to basic pH where the carboxylic acid is deprotonated. | General chemical knowledge |

Method 1: Stability-Indicating HPLC-UV for Quantification in Bulk Drug Substance

High-Performance Liquid Chromatography with UV detection is a widely accessible and robust technique suitable for the routine quality control of 5-(Aminosulfonyl)-2-chloronicotinic acid. The following protocol is designed to be stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products and related impurities.

Rationale for Method Design

The choice of a reversed-phase C18 column is based on the non-polar nature of the pyridine ring, which will provide good retention. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. The use of a gradient elution allows for the effective separation of the main analyte from potential impurities with different polarities.

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Formic acid (or phosphoric acid), analytical grade.

-

Purified water (18.2 MΩ·cm).

-

Reference standard of 5-(Aminosulfonyl)-2-chloronicotinic acid.

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or optimal wavelength determined by PDA scan) |

| Injection Volume | 10 µL |

3. Standard and Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 5-(Aminosulfonyl)-2-chloronicotinic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 200 µg/mL.

-

Sample Solution (for bulk drug): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. Further dilute with the mobile phase to fall within the calibration range.

4. Forced Degradation Studies (for method validation): To ensure the method is stability-indicating, forced degradation studies should be performed on the analyte.[1][2]

-

Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80 °C for 4 hours.

-

Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80 °C for 4 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.

Following degradation, samples should be diluted appropriately and analyzed to demonstrate the separation of the main peak from any degradation products.

Data Analysis and Typical Performance

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | < 2% |

Method 2: High-Sensitivity Quantification by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex matrices like biological fluids, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[3][4]

Rationale for Method Design

The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This technique minimizes interference from the sample matrix.[5] Electrospray ionization (ESI) in negative ion mode is chosen due to the presence of the acidic carboxylic acid and sulfonamide groups, which readily deprotonate to form negative ions.

Experimental Protocol

1. Instrumentation and Materials:

-

LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

-

Reversed-phase C18 or similar column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Acetonitrile (LC-MS grade).

-

Methanol (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Ammonium acetate (LC-MS grade).

-

Purified water (18.2 MΩ·cm).

-

Reference standard of 5-(Aminosulfonyl)-2-chloronicotinic acid.

2. Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| Column | C18 (100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-10 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| MRM Transition | To be determined by direct infusion of a standard solution. A likely transition would be [M-H]⁻ → [M-H-SO₂]⁻ or another characteristic fragment. |

3. Standard and Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method, using LC-MS grade solvents.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to concentrations ranging from 0.1 to 100 ng/mL.

-

Sample Preparation (from a reaction mixture or biological matrix): A sample clean-up step, such as solid-phase extraction (SPE) or protein precipitation followed by centrifugation, may be necessary to remove interfering substances.[5]

Data Analysis and Typical Performance

| Parameter | Typical Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (%RSD) | < 5% |

Experimental Workflows

Caption: Workflow for HPLC-UV Analysis.

Caption: Workflow for LC-MS/MS Analysis.

Conclusion

The selection of an analytical method for the quantification of 5-(Aminosulfonyl)-2-chloronicotinic acid will depend on the specific requirements of the analysis. The HPLC-UV method presented offers a robust and reliable approach for routine quality control and assays of bulk material. For applications demanding higher sensitivity and selectivity, such as trace-level impurity analysis or quantification in complex matrices, the LC-MS/MS method provides the necessary performance. Both methods should be fully validated according to the relevant regulatory guidelines (e.g., ICH) to ensure the accuracy and reliability of the results.

References

-

Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2012). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar. Retrieved from [Link]

-

Ghanem, M. M., & Abu-Lafi, S. (2012). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Bactizine® forte Injectable Solution. Scientia Pharmaceutica, 81(1), 167–182. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine.

-

Ghanem, M. M., & Mohammad, D. (2015). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. ResearchGate. Retrieved from [Link]

-

Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2012). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Bactizine® forte Injectable Solution. Semantic Scholar. Retrieved from [Link]

-

Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital. Retrieved from [Link]

-

Meng, C.-K. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. Retrieved from [Link]

-

LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

-

Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. Retrieved from [Link]

-

Basheer, A. A., & Al-Tannak, N. F. (2017). High Performance Liquid Chromatographic Assay of Chlorpropamide, Stability Study and its Application to Pharmaceuticals and Urine Analysis. International Journal of Pharmaceutical and Clinical Research, 9(3), 224-232. Retrieved from [Link]

-

Wang, X., et al. (2019). Simultaneous determination of five diuretic drugs using quantitative analysis of multiple components by a single marker. PMC. Retrieved from [Link]

-

Beltran, A., et al. (2008). Determination of sulfophenyl carboxylic acids in agricultural groundwater samples by CE with ultraviolet absorption detection. PubMed. Retrieved from [Link]

-

Panda, S. K., et al. (2016). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PMC. Retrieved from [Link]

-

USDA Forest Service. (2022). Development of an LC-MS/MS Method for Non-Invasive Biomonitoring of Neonicotinoid and Systemic Herbicide Pesticide Residues in B. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

-

coolpharm Ltd. (n.d.). 5-AMINO-2-CHLORONICOTINIC ACID, CasNo.42959-39-7. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

- Google Patents. (n.d.). Chlorination process of pyridine derivatives.

- Google Patents. (n.d.). Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process.

-

Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. fs.usda.gov [fs.usda.gov]

- 4. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

Application Notes and Protocols for the Synthesis of 5-(Aminosulfonyl)-2-chloronicotinic Acid Derivatives

Introduction: The Significance of Substituted Nicotinic Acids in Modern Drug Discovery

5-(Aminosulfonyl)-2-chloronicotinic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. The nicotinic acid scaffold is a well-established pharmacophore, and its strategic functionalization allows for the fine-tuning of physicochemical properties and biological activity. The presence of a sulfonamide group at the 5-position introduces a key hydrogen bond donor and acceptor moiety, which can facilitate strong interactions with biological targets. Furthermore, the chlorine atom at the 2-position serves as a versatile synthetic handle for further derivatization, enabling the exploration of a broad chemical space.[1][2][3][4] These structural features make this class of compounds attractive for the development of novel therapeutic agents across various disease areas, including but not limited to diuretics, anti-inflammatory agents, and kinase inhibitors.[5]

This comprehensive guide provides detailed, field-proven protocols for the multi-step synthesis of 5-(aminosulfonyl)-2-chloronicotinic acid and its subsequent conversion to ester and amide derivatives. The methodologies described herein are designed to be robust and scalable, with a focus on explaining the rationale behind key experimental choices to ensure successful implementation by researchers in the field.

Overall Synthetic Strategy

The synthesis of 5-(aminosulfonyl)-2-chloronicotinic acid derivatives is a multi-step process that begins with the readily available starting material, nicotinic acid. The overall synthetic workflow is depicted below.

Caption: Simplified mechanism of chlorosulfonation.

-

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to a scrubber (to neutralize HCl gas), place 2-chloronicotinic acid (1.0 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add an excess of chlorosulfonic acid (5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Monitor the reaction by taking a small aliquot, quenching it with ice, and analyzing by TLC or ¹H NMR.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The precipitated 2-chloro-5-(chlorosulfonyl)nicotinic acid is collected by filtration, washed with cold water, and dried under vacuum in a desiccator over P₂O₅.

-

Protocol 3: Amination of 2-Chloro-5-(chlorosulfonyl)nicotinic Acid

-

Rationale: The sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with ammonia to form the corresponding sulfonamide. Aqueous ammonia is a convenient and effective source of ammonia for this transformation. [6][7]

-

Procedure:

-

In a pressure-resistant flask, suspend 2-chloro-5-(chlorosulfonyl)nicotinic acid (1.0 eq) in a suitable solvent such as dioxane or THF.

-

Cool the suspension in an ice bath and add an excess of concentrated aqueous ammonia (28-30%, ~10-20 eq) dropwise.

-

Seal the flask and stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully vent the flask in a fume hood.

-

Acidify the reaction mixture to pH 2-3 with concentrated HCl.

-

The precipitated 5-(aminosulfonyl)-2-chloronicotinic acid is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the pure product.

-

Part II: Synthesis of 5-(Aminosulfonyl)-2-chloronicotinic Acid Derivatives

The carboxylic acid moiety of the core intermediate can be readily converted into a variety of derivatives, such as esters and amides, to explore structure-activity relationships.

Protocol 4: Synthesis of Ester Derivatives

-

Rationale: The esterification of the carboxylic acid can be achieved by first converting it to a more reactive acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol. [8][9]

Caption: Workflow for the synthesis of ester derivatives.

-

Procedure:

-

In a dry round-bottom flask, suspend 5-(aminosulfonyl)-2-chloronicotinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) and add a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

-

Dissolve the crude acyl chloride in a dry, inert solvent (e.g., dichloromethane or THF).

-

In a separate flask, dissolve the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same solvent.

-

Cool the alcohol solution in an ice bath and add the acyl chloride solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Protocol 5: Synthesis of Amide Derivatives

-

Rationale: Similar to ester synthesis, the formation of amides proceeds through an acyl chloride intermediate, which then reacts with a primary or secondary amine to form the amide bond. [10][11]

-

Procedure:

-

Prepare the acyl chloride from 5-(aminosulfonyl)-2-chloronicotinic acid as described in Protocol 4.

-

Dissolve the crude acyl chloride in a dry, inert solvent.

-

In a separate flask, dissolve the desired primary or secondary amine (2.2 eq) in the same solvent (one equivalent acts as the nucleophile, and the other as a base to neutralize the HCl byproduct).

-

Cool the amine solution in an ice bath and add the acyl chloride solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the amine hydrochloride salt.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Table 2: Summary of Derivatization Protocols

| Derivative | Activating Agent | Nucleophile | Base | Solvent |

| Ester | SOCl₂ / (COCl)₂ | R-OH | Triethylamine | DCM or THF |

| Amide | SOCl₂ / (COCl)₂ | R₁R₂NH | Excess Amine | DCM or THF |

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds should be confirmed by a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see signals corresponding to the aromatic protons on the pyridine ring, as well as signals from the R-group in the ester or amide derivatives. The sulfonamide protons (SO₂NH₂) typically appear as a broad singlet. [12] * ¹³C NMR: The carbon spectrum will show characteristic signals for the pyridine ring carbons, the carbonyl carbon of the acid/ester/amide, and the carbons of the R-group.

-

-

Infrared (IR) Spectroscopy:

-

Sulfonamide Group: Look for characteristic strong asymmetric and symmetric stretching vibrations of the S=O bonds in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretch of the sulfonamide will appear in the region of 3350-3250 cm⁻¹. [2][13][14][15] * Carboxylic Acid/Ester/Amide Group: The C=O stretching vibration will be prominent in the region of 1750-1650 cm⁻¹. The O-H stretch of the carboxylic acid will be a broad signal from 3300-2500 cm⁻¹.

-

-

Mass Spectrometry (MS):

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low yield in chlorination step | Incomplete N-oxidation or decomposition of the N-oxide. | Ensure the N-oxidation goes to completion. Use fresh POCl₃. |

| Incomplete chlorosulfonation | Insufficient amount of chlorosulfonic acid or reaction time/temperature. | Use a larger excess of chlorosulfonic acid. Increase the reaction time or temperature. |

| Formation of di-acylated byproduct in amide synthesis | Using only one equivalent of the amine. | Use at least two equivalents of the amine, or one equivalent of the amine and one equivalent of a non-nucleophilic base. |

| Difficulty in purification | Presence of closely-related impurities. | Optimize the reaction conditions to minimize side reactions. Employ careful column chromatography with an appropriate solvent system. |

References

- Uno, T., & Machida, K. (1967). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 15(7), 980-987.

- Creative Proteomics. (n.d.). Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service.

- Tümer, M., Köksal, H., Sancak, K., & Çelik, S. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 40(2), 243-255.

- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). Royal Society of Chemistry.

- Goldstein, M. G., Russell, M. A., & Willis, H. A. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(7), 1275-1286.

- ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid.

- Mazzone, G., Marrazzo, A., & Presti, F. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. International Journal of Molecular Sciences, 23(10), 5485.

- Szafarz, M., Lomnicka, M., Kiec-Kononowicz, K., & Szymura-Oleksiak, J. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).

- Li, Z. H., Xia, Z. N., & Chen, G. (2011). Catalyst-free amination of 2-chloronicotinic acid in water under microwave irradiation. Journal of Chemical Research, 35(12), 709-711.

- Nelson, D. A. (1982). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS.

- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Advances in Computer Science Research, 59, 620-623.

- Sigma-Aldrich. (n.d.). Nicotinic acid-(ring-d4).

- Al-Majid, A. M., El-Faham, A., & Gomaa, M. A. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(7), 2056.

- Zhang, M., Wei, J., & Wang, Z. (2004). Synthesis of 2-chloronicotinic acid. Chinese Journal of Pharmaceuticals, 35(5), 267-268.

- Wikipedia. (n.d.). 2-Chloronicotinic acid.

- PrepChem. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid.

- Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Method for preparing 2-chloronicotinic acid. CN104592031A.

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2005).

- Quevedo, C., Bavetsias, V., & Mcdonald, E. (2009).

- Medicinal Chemistry-II. (n.d.). Chapter 5. Diuretics.

- Liegeois, J. F., Bruylants, G., & Delarge, J. (1980). Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide). Arzneimittel-Forschung, 30(11), 1836-1840.

- Gason, J., & Ou, G. (2006). A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 47(43), 7597-7600.

- Zhejiang University of Technology. (2010). The preparation method of 2-chloronicotinic acid. CN101117332B.

- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. 2016 2nd International Conference on Energy, Materials and Chemical Engineering.

- Zhejiang Jiuzhou Pharmaceutical Co., Ltd. (2020). Preparation method of 2-methyl-5-aminobenzenesulfonamide. CN107805212B.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride.

- PubChem. (n.d.). 2-Chloronicotinic acid.

- Andersen, M. W., & Lundt, I. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.

- Horton, J. R., Woodcock, C. B., Chen, Q., & Cheng, X. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Journal of Heterocyclic Chemistry, 49(6), 1461-1464.

- ISAGRO RICERCA S.r.l. (1996).

- Zentiva, a.s. (2005). A method of preparation of (r)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide. WO2005075415A1.

- Choi, W. (2023). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. [Master's thesis, Chapman University]. Chapman University Digital Commons.

- BenchChem. (n.d.). Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide.

- R. J. Cremlyn. (1996). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. In Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

- Mitsubishi Chemical Corporation. (n.d.). Separation and Purification of Pharmaceuticals and Antibiotics.

- Bua, S., et al. (2018). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 23(11), 2977.